Product packaging for Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole(Cat. No.:CAS No. 38143-40-7)

Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole

Cat. No.: B12894111
CAS No.: 38143-40-7
M. Wt: 192.22 g/mol
InChI Key: JEPIDYPHPHRPDC-UHFFFAOYSA-N
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Description

Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole (CAS 38143-40-7) is a polycyclic aromatic compound with the molecular formula C13H8N2 and a molecular weight of 192.22 . This structure belongs to the class of 1,2-fused planar benzimidazole derivatives, which are recognized for exhibiting potent cytotoxicity and are of significant interest in anticancer research . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and ability to interact with various enzymes and receptors . Its planar, fused-ring system makes it a structural isostere of naturally occurring purines, allowing it to mimic nucleotides and interact with biological targets such as DNA . Researchers are particularly interested in such planar fused benzimidazoles for their potential to act as DNA-binding agents, which can lead to the disruption of DNA function and induction of apoptosis in cancer cells . The compound is supplied for laboratory research purposes. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2 B12894111 Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole CAS No. 38143-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38143-40-7

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

IUPAC Name

1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene

InChI

InChI=1S/C13H8N2/c1-2-7-12-11(6-1)14-13-10-5-3-4-9(10)8-15(12)13/h1-8H

InChI Key

JEPIDYPHPHRPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C4C3=CC=C4

Origin of Product

United States

Advanced Synthetic Strategies for Cyclopenta 1 2 Pyrrolo 1,2 a Benzimidazole Scaffolds

Methodologies for the Construction of Pyrrolobenzimidazole Ring Systems

The pyrrolo[1,2-a]benzimidazole core is the foundational element of the target scaffold. Its construction can be approached through several strategic disconnections, primarily focusing on the sequential or convergent formation of the pyrrole (B145914) and benzimidazole (B57391) rings.

Cyclization Reactions for Pyrrole Ring Formation on Benzimidazole Precursors

A common and effective strategy involves the initial construction of a benzimidazole ring, followed by the annulation of the pyrrole ring. This approach often utilizes pre-functionalized benzimidazoles as key intermediates. One such method involves the reaction of 2-methylbenzimidazole (B154957) derivatives with α-haloketones, followed by an intramolecular cyclization.

Another powerful technique is the 1,3-dipolar cycloaddition reaction of benzimidazolium ylides with various dipolarophiles. nih.gov For instance, benzimidazolium N-ylides, generated in situ from the corresponding benzimidazolium salts, can react with electron-deficient alkynes to afford highly substituted pyrrolo[1,2-a]benzimidazoles. nih.gov This method offers a high degree of flexibility in introducing substituents onto the pyrrole ring.

A one-pot, three-component reaction has also been developed for the rapid synthesis of pyrrolo[1,2-a]benzimidazoles under microwave irradiation. nih.gov This efficient process involves a Knoevenagel condensation followed by a [4+1] cycloaddition reaction, showcasing a convergent approach to the core structure. nih.gov

Starting MaterialsReagents and ConditionsProductYield (%)Reference
1-(4-fluorobenzyl)benzimidazole, bromoacetonitrile1. Acetone, reflux; 2. Electron-deficient alkyne, baseFluorinated pyrrolo[1,2-a]benzimidazoleNot specified nih.gov
IL-supported methyl-3-amino-4-(isobutylamino)benzoate1. N-acylation, cyclodehydration; 2. One-pot three-component condensation, microwaveIL-bound pyrrolo[1,2-a]benzimidazoleNot specified nih.gov

Table 1: Examples of Pyrrole Ring Formation on Benzimidazole Precursors

Benzimidazole Annulation through Pyrrole Derivatives

An alternative synthetic route involves the construction of the benzimidazole ring onto a pre-existing pyrrole scaffold. This can be achieved through the intramolecular cyclization of suitably substituted pyrrole derivatives. For example, an N-(2-aminophenyl)pyrrole derivative can undergo intramolecular condensation to form the benzimidazole ring.

A notable method involves the intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by N-halosuccinimides (NXS). nih.gov This metal-free approach allows for the rapid construction of multisubstituted pyrroles, which can then be further elaborated to form the benzimidazole ring. nih.gov

Starting MaterialsReagents and ConditionsProductYield (%)Reference
VinylidenecyclopropanesN-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)Multisubstituted pyrrolesGood nih.gov

Table 2: Benzimidazole Annulation through Pyrrole Derivatives

Copper-Catalyzed Cycloadditions and Related Approaches for Fused Systems

Copper-catalyzed reactions have emerged as powerful tools in the synthesis of fused heterocyclic systems. While direct copper-catalyzed synthesis of the target scaffold is not extensively reported, related methodologies for similar fused systems suggest its potential applicability. For instance, copper-catalyzed intramolecular cyclization reactions are known to facilitate the formation of various N-heterocycles.

Stereochemical Control in the Synthesis of Cyclopentarsc.orgacs.orgpyrrolo[1,2-a]benzimidazole

The fusion of the cyclopentane (B165970) ring to the pyrrolo[1,2-a]benzimidazole core introduces stereocenters, making stereochemical control a critical aspect of the synthesis. Achieving high levels of stereoselectivity often requires the use of chiral catalysts, auxiliaries, or stereoselective cyclization strategies.

The asymmetric synthesis of fused cyclopentenone ring systems has been achieved using chiral bicyclic lactams. rsc.org This approach allows for the insertion of a quaternary center and the controlled formation of stereogenic centers on the cyclopentane ring. rsc.org Organocatalytic methods, such as the use of chiral secondary amines or N-heterocyclic carbenes, have been successfully employed in the asymmetric synthesis of functionalized cyclopentanones through cascade reactions. nih.gov These strategies could potentially be adapted for the enantioselective construction of the cyclopenta nih.govnih.govpyrrolo[1,2-a]benzimidazole scaffold.

Furthermore, enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base has been developed, offering a pathway to chiral cyclic compounds. rsc.org The use of chiral catalysts in photocycloaddition reactions has also been shown to control the stereochemistry in the formation of cyclic compounds. mdpi.com

Reaction TypeChiral Catalyst/AuxiliaryKey FeatureReference
Asymmetric Aldol CyclizationChiral bicyclic lactamsInsertion of quaternary center rsc.org
Asymmetric Michael/Benzoin CascadeSecondary amine/N-heterocyclic carbeneOne-pot formation of functionalized cyclopentanones nih.gov
Enantioselective Intramolecular CyclizationChiral Schiff base/t-BuOKBrønsted base catalysis rsc.org
Enantioselective [2+2] PhotocycloadditionChiral oxazaborolidine Lewis acidVisible light irradiation mdpi.com

Table 3: Strategies for Stereochemical Control in Fused Ring Synthesis

Functionalization and Derivatization Reactions of the Cyclopentarsc.orgacs.orgpyrrolo[1,2-a]benzimidazole Core

The ability to introduce various functional groups onto the core scaffold is crucial for modulating its biological activity and physical properties. While specific derivatization of Cyclopenta nih.govnih.govpyrrolo[1,2-a]benzimidazole is not widely documented, reactions on related heterocyclic systems provide valuable insights.

For instance, the functionalization of cyclopenta[b]indoles has been achieved through substitution reactions. nih.gov The derivatization of the pyrrole product obtained from the cyclization of vinylidenecyclopropanes with diethyl malonate or sodium benzenesulfinate (B1229208) demonstrates the potential for introducing diverse substituents. nih.gov The synthesis of quinoline-based chiral derivatizing reagents and their use in the derivatization of other molecules highlights a strategy for introducing chirality and functionality. researchgate.net

Furthermore, the synthesis of various substituted benzimidazole and imidazopyridine derivatives showcases a range of possible functionalization reactions on the benzimidazole portion of the target scaffold. nih.gov

Green Chemistry Principles in Cyclopentarsc.orgacs.orgpyrrolo[1,2-a]benzimidazole Synthesis

The application of green chemistry principles in organic synthesis aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of atom-economical reactions.

In the context of synthesizing fused heterocycles, several green approaches have been reported. One-pot, multicomponent reactions, such as the one described for pyrrolo[1,2-a]benzimidazoles, are inherently greener as they reduce the number of synthetic steps and purification processes. nih.gov The use of microwave irradiation as an energy source can significantly reduce reaction times and energy consumption. nih.gov

The development of metal-free catalytic systems, such as the NXS-mediated cyclization of vinylidenecyclopropanes, avoids the use of toxic and expensive heavy metals. nih.gov Furthermore, the use of greener solvents, such as water or ionic liquids, is a key aspect of sustainable synthesis. acs.org For example, a method for the synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines has been reported that uses only acetic acid as the solvent at room temperature. nih.gov

Green Chemistry PrincipleSynthetic ApproachExampleReference
Atom EconomyOne-pot, three-component reactionSynthesis of pyrrolo[1,2-a]benzimidazoles nih.gov
Alternative Energy SourceMicrowave irradiationRapid synthesis of pyrrolo[1,2-a]benzimidazoles nih.gov
Metal-Free CatalysisN-halosuccinimide mediated cyclizationSynthesis of multisubstituted pyrroles nih.gov
Benign SolventsAcetic acidSynthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines nih.gov

Table 4: Application of Green Chemistry Principles

Spectroscopic and Structural Characterization of Cyclopenta 1 2 Pyrrolo 1,2 a Benzimidazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the aromatic benzimidazole (B57391) moiety are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the pyrrole (B145914) and cyclopentane (B165970) rings will have characteristic chemical shifts influenced by their electronic environment and proximity to the nitrogen atom and the fused ring system. For instance, studies on the related pyrido[1,2-a]benzimidazole (B3050246) system show that the proton adjacent to the bridgehead nitrogen atom is significantly deshielded and appears at the lowest field. researchgate.netbohrium.com Similarly, for Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole, the protons on the pyrrole ring would likely resonate at a lower field than those on the cyclopentane ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbon atoms of the benzimidazole part are expected in the aromatic region (δ 110-150 ppm). The bridgehead carbons and the carbon atom adjacent to the nitrogen in the pyrrole ring are also expected to have distinct chemical shifts, crucial for confirming the fused ring structure. For example, in substituted benzo[d]pyrrolo[2',3':4,5]pyrrolo[1,2-a]imidazoles, carbon signals have been observed in the range of δ 63.9 to 164.1 ppm. researchgate.net Advanced NMR techniques such as COSY, HSQC, and HMBC are vital for unambiguously assigning all proton and carbon signals and confirming the connectivity of the fused ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole Core Structure This table presents hypothetical data based on known values for analogous compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzimidazole Aromatic CHs7.0 - 7.8110 - 125
Benzimidazole Quaternary Cs-130 - 150
Pyrrole CHs6.5 - 7.5100 - 120
Cyclopentane CH₂s2.0 - 3.525 - 40

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum is characteristic of the N-bridgehead heterocyclic system. nih.gov The molecular ion peak (M⁺) is expected to be prominent. Common fragmentation pathways for related heterocyclic compounds often involve the cleavage of the less aromatic rings and the loss of small neutral molecules. For Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole, initial fragmentation could involve the cyclopentane ring, followed by cleavages in the pyrrole moiety. The stability of the benzimidazole ring suggests it would likely remain intact in many of the major fragment ions. The study of these fragmentation patterns is crucial for confirming the identity of isomers and for the structural elucidation of novel derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole, the IR spectrum would be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations. The aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and heteroaromatic rings would appear in the 1600-1450 cm⁻¹ region. researchgate.netrsc.org The C-N stretching vibrations are also characteristic and are anticipated in the 1385-1250 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations from the cyclopentane ring would be observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole is expected to result in strong absorption bands in the UV region. Typically, benzimidazole and its simple derivatives exhibit absorption maxima around 240-280 nm, corresponding to π-π* transitions. nih.gov The fusion of the pyrrole and cyclopentane rings would likely lead to a red shift (bathochromic shift) of these absorptions to longer wavelengths. The specific absorption maxima and molar absorptivity values are sensitive to the substitution pattern on the heterocyclic core.

Table 2: Expected IR and UV-Vis Spectroscopic Data for Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole This table presents hypothetical data based on known values for analogous compounds.

Spectroscopic Technique Expected Absorption Corresponding Functional Group/Transition
IR Spectroscopy> 3000 cm⁻¹Aromatic C-H stretch
IR Spectroscopy< 3000 cm⁻¹Aliphatic C-H stretch
IR Spectroscopy1600-1450 cm⁻¹Aromatic C=C stretch
IR Spectroscopy1385-1250 cm⁻¹C-N stretch
UV-Vis Spectroscopy250-350 nmπ-π* transitions

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole, a single-crystal X-ray diffraction study would unequivocally confirm the fused ring structure, bond lengths, bond angles, and planarity of the heterocyclic system.

Based on studies of related planar heterocyclic systems like pyrrolo[1,2-b]pyridazine (B13699388) derivatives, it is anticipated that the core of Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole would be largely planar. nih.gov The crystal packing would likely be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. This technique is also essential for determining the absolute configuration of chiral derivatives.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

While the parent Cyclopenta semanticscholar.orgresearchgate.netpyrrolo[1,2-a]benzimidazole is achiral, the introduction of substituents on the cyclopentane or pyrrole rings can create chiral centers. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) are crucial for determining the enantiomeric purity and assigning the absolute configuration.

The CD spectrum provides information about the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer. By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration, or through quantum chemical calculations, the absolute stereochemistry of the chiral centers can be determined. This approach has been successfully applied to determine the absolute configuration of chiral benzimidazole-containing drugs like omeprazole. nih.gov

Computational and Theoretical Insights into Cyclopenta 1 2 Pyrrolo 1,2 a Benzimidazole Electronic and Molecular Behavior

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It would be the standard approach to determine the optimized ground state geometry of Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole, providing key information on bond lengths, bond angles, and dihedral angles. Such calculations are foundational for all further computational analysis. For related benzimidazole (B57391) derivatives, DFT calculations are routinely performed using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. libretexts.org

For a conjugated system like Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole, the HOMO and LUMO would be expected to be delocalized π-orbitals. Analysis of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

While these are standard calculations, specific values for Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole are not available. For context, studies on other benzimidazole derivatives have utilized these parameters to predict their reactivity. researchgate.netnih.gov

Table 1: Illustrative Data Table for Frontier Molecular Orbital Analysis (Hypothetical for Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole)

Parameter Value (eV) Description
EHOMO Data not available Energy of the Highest Occupied Molecular Orbital
ELUMO Data not available Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) Data not available Difference between LUMO and HOMO energies
Ionization Potential (I) Data not available Energy required to remove an electron
Electron Affinity (A) Data not available Energy released when an electron is added
Electronegativity (χ) Data not available Measure of the ability to attract electrons
Chemical Hardness (η) Data not available Resistance to change in electron distribution

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.govnih.gov

For Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole, one would anticipate that the nitrogen atoms of the imidazole (B134444) ring would be regions of negative electrostatic potential, making them potential sites for protonation or coordination to metal ions. The aromatic protons and specific regions of the carbon framework would likely exhibit positive potential. However, without specific calculations, the precise distribution of the electrostatic potential remains speculative.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules. It is used to simulate spectroscopic properties and understand the nature of electronic transitions. lalbabacollege.in

Simulation of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to fluorescence. This would allow for a direct comparison between theoretical and experimental spectra, aiding in the interpretation of the electronic transitions (e.g., π → π* or n → π*). While TD-DFT is a standard method for such simulations, no published spectra or corresponding calculations for Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole are available.

Table 2: Illustrative Data Table for Simulated Spectral Properties (Hypothetical for Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole)

Transition Calculated Absorption Wavelength (λabs, nm) Oscillator Strength (f) Major Orbital Contribution Calculated Emission Wavelength (λem, nm)
S0 → S1 Data not available Data not available Data not available Data not available

Characterization of Intramolecular Charge Transfer (ICT) States

In molecules with electron-donating and electron-accepting moieties, electronic excitation can lead to a significant redistribution of electron density, known as an Intramolecular Charge Transfer (ICT) state. Analysis of the molecular orbitals involved in the electronic transitions (e.g., from HOMO to LUMO) can characterize the nature of the excited state. For Cyclopenta researchgate.netnih.govpyrrolo[1,2-a]benzimidazole, one could hypothesize potential ICT character depending on the electronic interplay between the fused rings. Visualizing the electron density difference between the ground and excited states would confirm the direction and extent of charge transfer. However, specific research on the excited state character of this molecule is currently absent from the literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational flexibility and the intricate network of non-covalent interactions that govern their behavior in various environments. For fused heterocyclic systems like Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole and its analogs, MD simulations elucidate the accessible conformational landscapes and the specific intermolecular forces that dictate molecular recognition and self-assembly processes.

MD simulations on related benzimidazole-containing structures have revealed the critical role of hydrogen bonding and π-π stacking in their solid-state architecture. mdpi.com In crystals of 3a-Aryl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-ones, a derivative of the core benzimidazole system, X-ray analysis and theoretical calculations have detailed extensive intermolecular hydrogen bonds. mdpi.com These bonds form between the hydrogen atom of a secondary amino group and the carbonyl oxygen atom of an adjacent molecule. mdpi.com Such hydrogen-bonded chains are further linked by parallel displaced π-π stacking interactions, creating a stable three-dimensional structure. mdpi.com

Similarly, studies on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids show molecules arranging in an antiparallel, columnar stacked array. nih.gov The intermolecular vertical distance between adjacent planes in these stacks is approximately 3.58 Å. nih.gov These assemblies are stabilized by specific intermolecular C-H⋯N interactions, with bond distances measured at 2.56 Å between a phenyl ring's hydrogen and the nitrogen of the imidazole ring. nih.gov The simulations and crystal structure analysis of these related compounds provide a model for understanding the potential interactions of Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole. These non-covalent interactions are fundamental in molecular recognition processes and influence the material's bulk properties. mdpi.com

Furthermore, MD simulations are frequently employed to rationalize the binding modes of ligands to biological targets and to assess the stability of ligand-receptor complexes over time. nih.govnih.gov For instance, simulations have been used to confirm that pyrazole (B372694) derivatives exhibit good stability within the binding sites of carbonic anhydrase receptors, showing only minor conformational changes. nih.gov This application highlights how MD can bridge theoretical predictions with experimental biological activity, offering a dynamic perspective on intermolecular interactions at the atomic level.

Table 1: Intermolecular Interaction Parameters in Related Benzimidazole Heterocycles

Interacting MoleculesInteraction TypeKey Atoms InvolvedMeasured Distance (Å)Source
3a-Aryl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-onesHydrogen BondNH···O=C2.112 - 2.20 mdpi.com
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybridsπ-π StackingParallel Planes3.58 nih.gov
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybridsC-H···N BondPhenyl C-H and Imidazole N2.56 nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Optical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.net These models are invaluable for predicting the properties of new or untested molecules, thereby guiding the design of compounds with desired electronic and optical characteristics. researchgate.net The fundamental principle of QSPR is that the structure of a molecule, encoded by numerical values known as molecular descriptors, inherently determines its properties. researchgate.net

The development of a QSPR model generally involves several key steps:

Structure Generation and Optimization: The 3D structures of a series of related compounds are drawn and optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find their most stable energetic conformation. researchgate.netmdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and physicochemical descriptors (e.g., lipophilicity, polarizability). mdpi.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking a set of descriptors to the property of interest. researchgate.netnih.gov The predictive power of the resulting model is rigorously assessed using internal and external validation techniques. researchgate.net

For the pyrrolo[1,2-a]benzimidazole family, QSAR (a subset of QSPR focused on biological activity) studies have demonstrated a clear link between structural modifications and cytotoxicity. nih.gov A study on pyrrolo[1,2-a]benzimidazole iminoquinones found a strong correlation between the lipophilicity of substituents and their cytotoxic effects in melanoma and renal cancer cell lines, with a correlation coefficient (log LC50 vs log lipophilicity) as high as 0.8 to 0.9. nih.gov This indicates that increasing the lipophilicity of certain substituents enhances the molecule's specific anticancer activity. nih.gov

While specific QSPR models for the electronic and optical properties of Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole are not extensively detailed in the literature, studies on analogous heterocyclic systems provide a clear framework. For instance, QSPR models for imidazole and benzimidazole derivatives have successfully predicted quantum chemical properties like enthalpy of formation and entropy. researchgate.netjuniperpublishers.com These models often employ a combination of descriptors related to molecular shape, electronic distribution, and connectivity. nih.govjuniperpublishers.com Similarly, the optical properties of fused N-heterocycles, such as their fluorescence, are known to be highly dependent on their structural and electronic features, which can be effectively modeled using QSPR techniques. nih.gov

Table 2: Example of Descriptors and Statistical Parameters in QSPR/QSAR Models for Heterocyclic Compounds

Model FocusCompound ClassExample Descriptors UsedStatistical ValidationSource
CytotoxicityPyrrolo[1,2-a]benzimidazole quinonesLipophilicity (logP)Correlation Coefficient (r) = 0.8 - 0.9 nih.gov
Antifungal ActivityTriazolothiadiazinesConnectivity, Electronegativity, PolarizabilityR² = 0.725 - 0.768, Q²_LOO = 0.510 - 0.622 mdpi.com
Thermodynamic PropertiesCycloalkanesREIG, VE2_A, Mor15u, MLOGP, ALOGPR² > 0.9 nih.gov
Quantum PropertiesImidazole DerivativesVarious constitutional and quantum-chemical descriptorsGA-MLR, BP-ANN models developed researchgate.net

Photophysical Properties and Optoelectronic Applications of Cyclopenta 1 2 Pyrrolo 1,2 a Benzimidazole Chromophores

Absorption and Emission Spectroscopy of Cyclopentamdpi.comnih.govpyrrolo[1,2-a]benzimidazole Derivatives

The photophysical properties of N-fused polycyclic heteroaromatics are intrinsically linked to their molecular structure, including the extent of π-conjugation and the nature of any substituent groups. For derivatives of the parent pyrrolo[1,2-a]benzimidazole scaffold, absorption maxima are typically observed in the ultraviolet to visible region.

For instance, studies on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, which share a similar core, show absorption maxima in the range of 320–360 nm in dimethyl sulfoxide (B87167) (DMSO). mdpi.com Their emission maxima, responsible for their visible color and fluorescence, are found between 400–450 nm, resulting in blue light emission. mdpi.com The introduction of different substituents can significantly tune these properties. Attaching an electron-withdrawing group like a halide can lead to a hypsochromic (blue) shift in fluorescence, whereas an electron-donating group such as a methyl group causes a bathochromic (red) shift. mdpi.com

In a related series of pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles, which also feature a fused pyrrole-imidazole system, intense long-wavelength absorption bands have been recorded around 410 nm, with strong molar absorptivity (ε ≈ 40,000 M⁻¹ cm⁻¹). mdpi.com These compounds exhibit blue photoluminescence, making them interesting for optoelectronic applications. mdpi.com

While specific data for Cyclopenta upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole is not available, based on these related structures, one can anticipate that it and its derivatives would exhibit significant absorption in the UVA and violet-blue regions of the spectrum, with emission likely in the blue to green range, depending on substitution patterns.

Table 1: Spectroscopic Data of Related Pyrrolo-Imidazole Fused Systems (Note: Data is for analogous compounds, not Cyclopenta upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole)

Compound Family Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm)
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazines DMSO 320-360 400-450

Luminescence Characteristics: Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The efficiency of the luminescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. This parameter is critical for applications such as OLEDs and fluorescent probes. For many organic fluorophores, the quantum yield is highly sensitive to the molecular structure and environment.

In the broader family of pyrrole-fused heterocycles, quantum yields can vary dramatically. For example, certain pyrrolo[3,2-d]pyrimidine-diones show very high fluorescence quantum yields of up to 83% when substituted with strong electron-donating groups like N,N-dimethylaminophenyl. In contrast, other derivatives in the same family exhibit weak fluorescence with quantum yields as low as 0.1%.

The precise tuning of fluorescence quantum yield is a significant challenge. nih.gov It is influenced by a delicate balance between radiative (light-emitting) and non-radiative decay pathways from the excited state. nih.gov Factors such as molecular rigidity are known to enhance emission; for instance, restricting molecular vibrations by aggregation can lead to a phenomenon known as aggregation-induced emission (AIE). nih.gov

While specific quantum yield and lifetime data for Cyclopenta upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole are not documented, it is plausible that its derivatives could be engineered to achieve high quantum efficiencies. A cyclopropane-fused analogue, 1,1a,8,8a-tetrahydrocyclopropa upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole-3,6-dione, has been synthesized, indicating that fusing cycloalkane rings to the core is feasible. researchgate.net Such fusion can increase rigidity, potentially leading to enhanced fluorescence quantum yields compared to more flexible, non-fused analogues.

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of a molecule after absorbing light is governed by its excited-state dynamics. These processes, which occur on extremely short timescales, include internal conversion, intersystem crossing to a triplet state (which can lead to phosphorescence), and energy transfer to other molecules.

For many fluorescent heterocyclic compounds, the deactivation of the excited state can occur through non-radiative pathways involving conical intersections, which are points of degeneracy between electronic states. The presence and accessibility of these pathways can quench fluorescence. rsc.org Theoretical studies on pyrrolocytosine, a related fluorescent molecule, show that its much higher fluorescence quantum yield compared to natural cytosine is due to the destabilization of these conical intersections, thus favoring radiative decay. rsc.org

In some diketopyrrolopyrrole (DPP) systems, another class of organic chromophores, intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁) is a key deactivation pathway. Energy transfer processes are also critical in applications like OLEDs and OPVs, where energy must be efficiently transferred between different materials within a device. The specific dynamics for Cyclopenta upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole would require dedicated time-resolved spectroscopic studies.

Investigation of Solvent Effects and Hydrogen Bonding on Photophysical Traits

The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the photophysical properties of a chromophore. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

In a study of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives, some compounds exhibited an unusual hypsochromic (blue) shift in their emission spectra when the water content in a THF solution was increased. mdpi.com This was attributed not to solvent polarity but to the formation of nano-aggregates that have different emission properties from the dissolved molecules. mdpi.com In other cases within the same family, the absorption and emission spectra were found to be largely insensitive to solvent polarity. mdpi.com

Hydration and hydrogen bonding can also directly affect the excited-state decay pathways. For pyrrolocytosine, theoretical results indicate that hydration can destabilize conical intersections, thereby reducing non-radiative decay and enhancing fluorescence. rsc.org This suggests that for Cyclopenta upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole derivatives, particularly those with functional groups capable of hydrogen bonding, the choice of solvent could be a critical factor in tuning their luminescent behavior.

Applications as Organic Chromophores in Advanced Materials

The unique optical properties of pyrrolo[1,2-a]benzimidazole derivatives make them promising candidates for use in advanced organic materials. Their strong absorption, high fluorescence efficiency, and tunable emission color are highly desirable traits for optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Displays

Blue-emitting materials are particularly crucial for full-color displays and solid-state lighting. Several heterocyclic systems related to Cyclopenta upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole have been investigated for OLED applications. For instance, benzo[g]pyrroloimidazoindoles show intense blue photoluminescence, marking them as prospective candidates for blue OLED emitters. mdpi.com Similarly, certain benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives that exhibit deep blue emission in the solid state are considered valuable for OLEDs. mdpi.com The development of pyrene-benzimidazole compounds as blue emitters further highlights the potential of the benzimidazole (B57391) core in this technology. nih.gov An OLED device using a non-doped emissive layer of a pyrene-benzimidazole derivative produced a pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov

Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems

In organic photovoltaics, organic chromophores are used as either electron donors or acceptors in the active layer of a solar cell. The goal is to find materials with broad absorption spectra to capture more of the solar spectrum and with appropriate energy levels (HOMO and LUMO) to ensure efficient charge separation.

While direct applications of Cyclopenta upb.robeilstein-journals.orgpyrrolo[1,2-a]benzimidazole in OPVs have not been reported, related structures show significant promise. A novel non-fullerene acceptor based on a ladder-type thieno[3,2-b]pyrrolo fused pentacyclic benzotriazole (B28993) core demonstrated broad and efficient absorption from 600 to 850 nm and a low optical bandgap of 1.45 eV. researchgate.net When paired with a suitable polymer donor, it achieved a power conversion efficiency of 6.30%. researchgate.net Another polymer system based on Pyrrolo[3,4-f]benzotriazole-5,7-dione has also been explored for photovoltaic applications. researchgate.net These examples underscore the potential of pyrrole- and benzimidazole-containing fused systems in the development of next-generation solar energy conversion technologies.

Organic Semiconductors and Conductors

The benzimidazole core, a key component of the target molecule, is known to be a valuable building block for n-type semiconducting materials. elsevierpure.com The fusion of aromatic rings, such as in polycyclic benzimidazoles, can lead to highly crystalline structures with good charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs). elsevierpure.com For instance, certain benzimidazole derivatives have demonstrated respectable electron mobilities. elsevierpure.com However, no specific studies detailing the synthesis, characterization, and performance of Cyclopenta elsevierpure.commdpi.compyrrolo[1,2-a]benzimidazole as an organic semiconductor have been identified. The performance of organic semiconductors is highly dependent on molecular structure, packing, and energy levels, and thus data from related compounds cannot be directly extrapolated.

Fluorescent Probes and Optical Sensors

Fused benzimidazole moieties are recognized for their fluorescent properties, which make them promising candidates for optoelectronics, including organic luminophores and fluorescent sensors. researchgate.net The general class of pyrrolo[1,2-a]benzimidazoles has been explored for these purposes. For example, derivatives of the related benzo[d]imidazole-pyrrolo[1,2-a]pyrazine system have been shown to exhibit unique blue emission properties with potential for bioimaging applications. nih.gov These compounds' fluorescence can be sensitive to their environment, a key feature for optical sensors. Nevertheless, there is a lack of specific research on the fluorescence quantum yields, Stokes shifts, and solvatochromic behavior of Cyclopenta elsevierpure.commdpi.compyrrolo[1,2-a]benzimidazole, which are crucial parameters for its evaluation as a fluorescent probe or optical sensor.

Materials for Information Storage

The potential application of molecules in information storage often relies on properties such as photochromism, where a molecule can reversibly switch between two isomers with distinct absorption spectra upon irradiation with light of specific wavelengths. While some complex heterocyclic systems are investigated for these properties, there is no available research indicating that Cyclopenta elsevierpure.commdpi.compyrrolo[1,2-a]benzimidazole or its close derivatives have been studied for applications in data storage.

Advanced Material Science Applications and Functional Insights of Cyclopenta 1 2 Pyrrolo 1,2 a Benzimidazole Derivatives

Integration in Polymeric Materials and Functional Polymers

The integration of benzimidazole-based moieties into polymer backbones is a proven strategy for creating high-performance materials with exceptional thermal and mechanical stability. While research specifically on Cyclopenta rsc.orgresearchgate.netpyrrolo[1,2-a]benzimidazole polymers is nascent, the principles can be understood from studies on related benzimidazolone-containing polymers.

Novel homopolymers and copolymers incorporating 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions, a method similar to the synthesis of poly(aryl ether)s. nih.gov In these polymerization reactions, 1H-Benzo[d]imidazol-2(3H)-one acts analogously to a bisphenol, reacting with activated aromatic dihalides to produce high molecular weight linear polymers. nih.gov This process yields polymers that are soluble in various organic solvents, from which transparent, flexible, and creasable films can be cast. nih.gov

The inclusion of the benzimidazol-2-one unit significantly enhances the thermal properties of the polymers. The homopolymer, for instance, exhibits a remarkably high glass transition temperature (Tg) of 348 °C and robust thermal stability. nih.gov Even when copolymerized with other monomers like 4,4'-biphenol, small amounts of the benzimidazol-2-one unit can dramatically increase the Tg of the resulting material. For example, incorporating just 30 mol % of the 2H-benzimidazol-2-one unit was sufficient to raise the Tg of a commercial poly(aryl ether) from 220 °C to 269 °C. nih.gov This demonstrates the potential of using fused benzimidazole (B57391) structures like Cyclopenta rsc.orgresearchgate.netpyrrolo[1,2-a]benzimidazole to develop a new class of functional polymers with superior thermal performance for advanced engineering applications.

Table 1: Properties of Polymers Incorporating 2H-Benzimidazol-2-one Moieties

Polymer Type Monomers Inherent Viscosity (ηinh) (dL/g) Glass Transition Temp. (Tg) (°C)
Homopolymer 1H-Benzo[d]imidazol-2(3H)-one + Activated Dihalide 0.57 - 1.31 348
Copolymer 1H-Benzo[d]imidazol-2(3H)-one (30 mol %) + 4,4'-biphenol Not Specified 269

Data sourced from studies on N-C coupling polymerization reactions. nih.gov

Role in Dye and Pigment Technologies

The extended π-conjugated system and inherent rigidity of fused benzimidazole scaffolds make them excellent candidates for use as chromophores and fluorophores in dyes and pigments. The fusion of rings to the benzimidazole nucleus is a key strategy for developing compounds with interesting optical properties. researchgate.net Fused benzimidazoles are noted for their fluorescent properties and have applications in optoelectronics and as organic luminophores. researchgate.net

Research on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, which are structurally related to the Cyclopenta rsc.orgresearchgate.netpyrrolo[1,2-a]benzimidazole system, reveals unique optical properties characterized by blue emission. nih.gov The fusion of an additional benzene (B151609) ring into the core scaffold leads to a significant increase in the intensity of blue fluorescence in solution. nih.gov Some of these derivatives exhibit aggregation-induced blue-shifted emission in solid and nanoaggregated states, a valuable property for applications in organic light-emitting diodes (OLEDs). nih.gov

The photophysical properties are highly dependent on the specific molecular structure. For example, in diketopyrrolopyrrole (DPP) dyes, replacing phenyl substituents with five-membered rings like thiophene can lead to a significant bathochromic (red-shift) in absorption. nih.gov This is attributed to a smaller dihedral angle between the substituent and the core, which enhances the π-system conjugation. nih.gov Similarly, the specific arrangement of the cyclopenta, pyrrolo, and benzimidazole rings in the target compound is expected to define its unique absorption and emission characteristics, making it a promising core for developing novel colorants and functional dyes.

Table 2: Optical Properties of Fused Pyrrolo-Benzimidazole Systems

Compound Family Key Structural Feature Observed Emission Color Potential Application
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Polycyclic N-fused heteroaromatic Strong Blue Emission OLEDs, Bioimaging
Phenyl-substituted Diketopyrrolopyrroles (DPP) Phenyl groups on DPP core Varies (e.g., Red) Fluorescent Probes
Thiophene-linked Diketopyrrolopyrroles (DPP) Thiophene linkers on DPP core Red-shifted vs. Phenyl-DPP Optoelectronics

Data synthesized from studies on related heterocyclic dyes. nih.govnih.gov

Exploration in Corrosion Inhibition Mechanisms (Focus on Adsorption and Surface Interactions)

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that shields it from the corrosive medium. The Cyclopenta rsc.orgresearchgate.netpyrrolo[1,2-a]benzimidazole framework contains multiple active sites for this interaction, including the π-electrons of the aromatic rings and the lone pair electrons on the nitrogen heteroatoms.

The inhibition mechanism involves the interaction of these electrons with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable adsorbed layer. nih.gov This process involves both physisorption (electrostatic interactions) and chemisorption (charge sharing and coordinate bond formation). The adsorption of these inhibitor molecules at the metal/solution interface displaces water molecules and aggressive ions, thereby mitigating the corrosion process.

Studies on various benzimidazole derivatives confirm that their adsorption on metal surfaces typically follows the Langmuir adsorption isotherm. This indicates the formation of a monolayer of inhibitor molecules on the metal. The strength of this adsorption is reflected in the negative values of the standard free energy of adsorption (ΔG°ads), with values around -40 kJ/mol or more negative suggesting a strong interaction dominated by chemisorption.

Electrochemical measurements, such as potentiodynamic polarization, show that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of electron-donating groups on the benzimidazole ring system generally enhances the inhibition efficiency by increasing the electron density at the active centers, facilitating stronger adsorption onto the metal surface.

Table 3: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Steel in HCl Solution

Inhibitor Compound Concentration (M) Inhibition Efficiency (%) Adsorption Isotherm
2-(2-aminophenyl)-1H-benzimidazole (APhBI) 3 x 10⁻³ 87.09 Langmuir
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) 3 x 10⁻³ 85.06 Langmuir
5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB) 1 x 10⁻³ 95.00 Langmuir

Data sourced from electrochemical and weight loss studies on various benzimidazole derivatives. researchgate.netnih.gov

Functional Materials for Emerging Technologies (e.g., Molecular Logic Gates)

The field of molecular electronics aims to use individual molecules or small assemblies of molecules to perform electronic functions. Molecular logic gates are a fundamental component of this vision, where a molecule receives chemical or physical inputs and produces a measurable output, mimicking the behavior of conventional silicon-based logic gates (e.g., AND, OR, NOT).

Five-membered heterocycles, such as the pyrrole (B145914) and imidazole (B134444) rings that form the core of Cyclopenta rsc.orgresearchgate.netpyrrolo[1,2-a]benzimidazole, are valuable scaffolds for constructing molecular logic gates. nih.gov These rings offer modular configurations and well-established fluorescence properties that can be exploited for sensing and switching. nih.gov The logic function is typically achieved by modulating the photophysical properties of the molecule, such as its fluorescence. An input, such as the presence of a specific metal ion (e.g., Cu²⁺) or a change in pH (H⁺), can bind to a specific site on the molecule. This binding event alters the electronic structure of the molecule, leading to a change in the output signal, such as the quenching ("turn off") or enhancement ("turn on") of its fluorescence. nih.gov

For a molecule like Cyclopenta rsc.orgresearchgate.netpyrrolo[1,2-a]benzimidazole, the nitrogen atoms in the pyrrole and imidazole moieties could act as binding sites for inputs like protons or metal ions. The extended aromatic system provides the basis for a fluorescent output signal. By adding specific substituents to the core structure, chemists can tune the molecule to respond selectively to different inputs. For example, a derivative could be designed where the presence of Input 1 (e.g., Cu²⁺) quenches fluorescence, while the presence of Input 2 (e.g., S²⁻) restores it, creating a sequence of logic operations. nih.gov While specific applications of Cyclopenta rsc.orgresearchgate.netpyrrolo[1,2-a]benzimidazole in molecular logic are still exploratory, its underlying heterocyclic framework provides a promising platform for the design of next-generation molecular-scale switches and devices. nih.gov

Future Perspectives and Unexplored Research Avenues for Cyclopenta 1 2 Pyrrolo 1,2 a Benzimidazole

Development of Novel and Efficient Synthetic Routes

The synthesis of fused heterocyclic systems like pyrrolo[1,2-a]benzimidazoles often involves multi-step sequences or one-pot multi-component reactions. researchgate.netepa.gov Future research into the synthesis of Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole would likely focus on developing efficient and atom-economical synthetic pathways.

Potential Synthetic Strategies:

Intramolecular Cyclization: A plausible approach could involve the synthesis of a substituted benzimidazole (B57391) with a cyclopentane-fused pyrrole (B145914) precursor, followed by an intramolecular cyclization to form the final fused system.

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of benzimidazolium ylides with appropriate dipolarophiles is a common method for constructing the pyrrolo[1,2-a]benzimidazole core. lew.ro Adapting this methodology to a cyclopentene-containing reactant could provide a direct route to the target molecule.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related benzimidazole derivatives. epa.gov Exploring microwave-assisted organic synthesis (MAOS) could lead to a more efficient and environmentally friendly production of Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole.

A hypothetical reaction scheme for the synthesis of Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole is presented below.

Reactant AReactant BReaction TypePotential Catalyst
2-(Cyclopent-1-en-1-yl)-1H-benzimidazoleAn appropriate electrophileIntramolecular CyclizationPalladium-based
1-Azido-2-vinylcyclopentane2-Ethynyl-1H-benzimidazole[3+2] CycloadditionCopper(I)
o-Phenylenediamine2-Formylcyclopentane-1-carboxylic acidMulti-component CondensationLewis Acid

Exploration of Advanced Spectroscopic Probes and Techniques

Once synthesized, the structural elucidation of Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole would rely on a suite of advanced spectroscopic techniques. These methods are crucial for confirming the molecular structure and understanding its electronic properties.

Key Spectroscopic Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy would be fundamental in determining the precise connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure, including bond lengths and angles.

UV-Visible and Fluorescence Spectroscopy: These techniques would provide insights into the electronic transitions and photophysical properties of the molecule, which are important for potential applications in optoelectronics.

Predictive Modeling and Machine Learning in Computational Chemistry for Compound Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules before their synthesis. For a new scaffold like Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole, computational studies would be invaluable for guiding research efforts.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT methods could be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption spectra) of the molecule. nih.gov This would aid in the interpretation of experimental data.

Molecular Docking: If the compound is being investigated for potential biological activity, molecular docking simulations could predict its binding affinity and mode of interaction with specific protein targets.

Machine Learning (ML) Models: As more derivatives of this scaffold are synthesized and their properties measured, ML models could be trained to predict the biological activity or material properties of new, unsynthesized analogs. This data-driven approach can accelerate the discovery of compounds with desired characteristics.

Multi-functional Material Design based on Cyclopentamdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole Scaffolds

The fused aromatic system of Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole suggests its potential as a building block for novel organic materials. Benzimidazole and pyrrole-containing compounds have been explored for a variety of material science applications.

Potential Areas of Application:

Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation in the molecule could lead to interesting photoluminescent properties, making it a candidate for use as an emitter or host material in OLEDs.

Organic Photovoltaics (OPVs): Derivatives of this scaffold could be designed to have suitable energy levels for use as donor or acceptor materials in organic solar cells.

Sensors: Functionalization of the Cyclopenta mdpi.comresearchgate.netpyrrolo[1,2-a]benzimidazole core with specific recognition motifs could lead to the development of chemosensors for detecting ions or small molecules.

Future research in these areas would involve the synthesis of a library of derivatives with varying electronic and steric properties to tune the material characteristics for specific applications.

Q & A

Q. What are the common synthetic routes for cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole, and how do reaction conditions influence product yields?

this compound derivatives are typically synthesized via cyclocondensation, cycloaddition, or cyclization reactions. For example, cyclocondensation of 2-[(2-thienyl)acetyl]benzimidazole with acetic anhydride in the presence of sodium acetate under reflux yields 2-methyl-3-(2-thienyl)-4H-4-oxopyrrolo[1,2-a]benzimidazole . Reaction conditions such as temperature, solvent polarity, and catalyst choice significantly impact yields. For instance, phosphorus oxychloride under reflux facilitates the formation of 2-(2-thienyl)-4H-4-oxopyrrolo[1,2-a]benzimidazole .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

  • 1D/2D NMR : Assigns proton and carbon environments, resolves stereochemistry, and confirms ring fusion patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M + H]+ peaks with <5 ppm error) .
  • IR Spectroscopy : Identifies functional groups like carbonyls (C=O) or amines (N-H) .

Q. How can green chemistry principles be applied to the synthesis of pyrrolo[1,2-a]benzimidazole derivatives?

Eco-friendly methods include:

  • Amberlyst-15 Catalyst : Enables sonochemical synthesis of indolo[1,2-a]quinoxalines in water, reducing toxic solvent use .
  • Glycerol as Solvent : Facilitates quinoxaline synthesis with high recyclability .
  • Sulfamic Acid : A solid acid catalyst for 4,5-dihydropyrrolo[1,2-a]quinoxalines, minimizing waste .

Advanced Research Questions

Q. How can copper-phenanthroline catalysts improve regioselectivity in the synthesis of pyrrolo-fused heterocycles?

Copper(II) chloride–phenanthroline systems promote regioselective 1,3-dipolar cycloadditions of azomethine ylides, enabling efficient construction of pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]furoquinolines. This method achieves >80% yields by stabilizing reactive intermediates and directing bond formation .

Q. What strategies are effective for resolving contradictions in spectroscopic data when characterizing novel derivatives?

  • Variable-Temperature NMR : Resolves dynamic effects in crowded spectra (e.g., rotamers).
  • X-ray Crystallography : Provides unambiguous stereochemical assignments .
  • Computational Modeling : Correlates experimental NMR shifts with DFT-predicted chemical shifts .

Q. How does the choice of solvent and temperature impact the outcome of one-pot multicomponent reactions for pyrrolo[1,2-a]benzimidazoles?

In a three-component reaction, propylene oxide at room temperature yields pyrrolo[1,2-a]quinoxalines, while 1,2-epoxybutane at reflux selectively produces pyrrolo[1,2-a]benzimidazoles due to differences in solvent polarity and acid scavenging capacity .

Q. What methodologies are recommended for evaluating the DNA cross-linking efficiency of pyrrolo[1,2-a]benzimidazole derivatives?

  • Gel Electrophoresis : Measures DNA cleavage via plasmid relaxation assays (e.g., pBR322 plasmid) .
  • Cellular Assays : Quantifies cytotoxicity in human cell lines (e.g., HCT116 colon carcinoma) using IC50 values .
  • Molecular Docking : Predicts binding affinity to DNA minor grooves using software like AutoDock .

Q. How can researchers optimize reaction conditions to minimize by-products in cyclocondensation reactions?

  • Stoichiometric Control : Limit excess reagents to prevent side reactions (e.g., over-acylation).
  • Catalyst Screening : Phenanthroline-based catalysts reduce unwanted dimerization .
  • Microwave Irradiation : Accelerates reaction kinetics, improving selectivity .

Q. What are the challenges in achieving stereochemical control during the synthesis of complex pyrrolo-fused heterocycles?

Challenges include managing axial chirality in fused rings and avoiding racemization. Solutions involve:

  • Chiral Auxiliaries : Temporarily enforce stereochemistry during key steps .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) in Cu(I)-catalyzed cycloadditions .

Q. How do structural modifications (e.g., substituent effects) influence the anticancer activity of pyrrolo[1,2-a]benzimidazole analogs?

Substituents at the C5 and C8 positions significantly modulate cytotoxicity. For example:

  • Electron-Withdrawing Groups (e.g., -NO2): Enhance DNA alkylation by increasing electrophilicity .
  • Bulky Groups (e.g., -CF3): Improve metabolic stability but may reduce solubility . Comparative studies using aziridinyl quinone derivatives demonstrate that pyrrolo[1,2-a]benzimidazole analogs exhibit 10-fold higher potency than indole-based counterparts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.